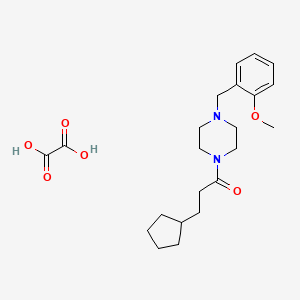
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPP is a piperazine derivative that has been synthesized through a multi-step process, and it has been found to have various biochemical and physiological effects. In
Mechanism of Action
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's mechanism of action involves its ability to selectively inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's antidepressant and anxiolytic effects. 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's ability to act as a 5-HT1A receptor agonist is also believed to contribute to its anxiolytic effects. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's ability to act as a dopamine D2 receptor antagonist is believed to contribute to its antipsychotic effects.
Biochemical and Physiological Effects
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has been found to have various biochemical and physiological effects. In animal studies, 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has been shown to increase serotonin and dopamine levels in the brain, which is consistent with its mechanism of action. 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and is believed to be involved in the pathophysiology of depression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate in lab experiments is its selectivity for serotonin and dopamine receptors, which allows for the study of specific neurotransmitter systems. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's ability to act as both an SSRI and a dopamine D2 receptor antagonist makes it a useful tool for studying the interactions between these two neurotransmitter systems. One limitation of using 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate. One area of interest is the development of more potent and selective 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate analogs that can be used to study specific neurotransmitter systems. Another area of interest is the investigation of 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate's effects on other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the use of 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate in combination with other drugs, such as antidepressants and antipsychotics, is an area of interest for future research.
Synthesis Methods
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate involves a multi-step process that starts with the reaction of 3-cyclopentylpropionic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxybenzylamine to form the corresponding amide. The amide is then reduced using sodium borohydride to form the corresponding amine, which is then reacted with oxalic acid to form the oxalate salt of 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate.
Scientific Research Applications
1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has been found to have potential therapeutic effects in various neurological disorders, including depression, anxiety, and schizophrenia. 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which are both targets for the treatment of depression and anxiety. 1-(3-cyclopentylpropanoyl)-4-(2-methoxybenzyl)piperazine oxalate has also been found to act as a dopamine D2 receptor antagonist, which is a target for the treatment of schizophrenia.
properties
IUPAC Name |
3-cyclopentyl-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-24-19-9-5-4-8-18(19)16-21-12-14-22(15-13-21)20(23)11-10-17-6-2-3-7-17;3-1(4)2(5)6/h4-5,8-9,17H,2-3,6-7,10-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBYWZNYAACTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)
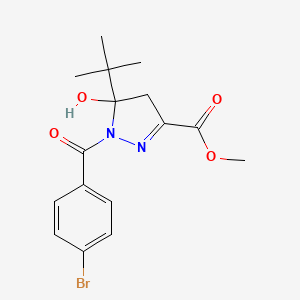
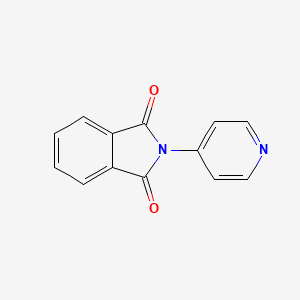
![3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
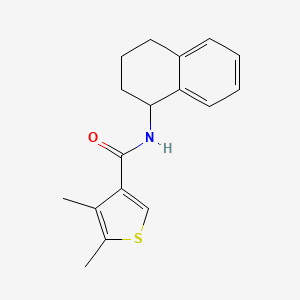
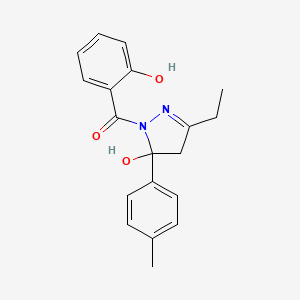
![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)

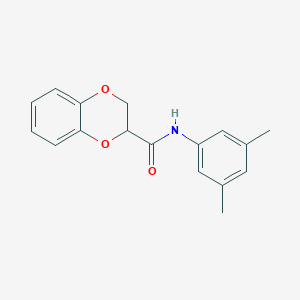
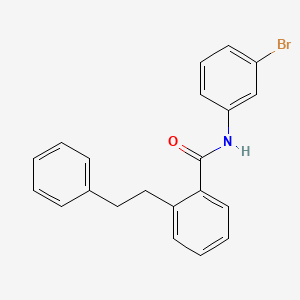
![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
